

# An In-depth Technical Guide to the Physicochemical Properties of N-Cyclohexylacetacetamide

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## Compound of Interest

Compound Name: *N-Cyclohexylacetacetamide*

Cat. No.: *B074488*

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This technical guide provides a comprehensive overview of the core physicochemical properties of **N-Cyclohexylacetacetamide**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's key characteristics, detailed experimental protocols for their determination, and a logical workflow for its characterization.

## Core Physicochemical Data

A summary of the known and computed physicochemical properties of **N-Cyclohexylacetacetamide** is presented below. Experimental values for properties such as melting point, boiling point, and solubility are typically determined empirically.

Property	Value	Source
Molecular Formula	C10H17NO2	PubChem[1]
Molecular Weight	183.25 g/mol	PubChem[1]
IUPAC Name	N-cyclohexyl-3-oxobutanamide	PubChem[1]
CAS Number	1132-42-9	CymitQuimica[2]
Canonical SMILES	CC(=O)CC(=O)NC1CCCCC1	PubChem[1]
InChI Key	FLCPERRDPXWFDK-UHFFFAOYSA-N	PubChem[1]
Monoisotopic Mass	183.125928785 Da	PubChem[1]
Topological Polar Surface Area	46.2 Å <sup>2</sup>	PubChem[1]
Hazard Statements	Harmful if swallowed (H302)	PubChem[1]

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **N-Cyclohexylacetacetamide** are crucial for reproducible research. The following are standard experimental protocols.

## Synthesis of N-Cyclohexylacetacetamide

This protocol is based on the general reaction of diketene with amines to form acetacetamides.

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine cyclohexylamine (1 equivalent) with a suitable inert solvent such as tetrahydrofuran.
- Cooling: Cool the reaction mixture to approximately 10°C using an ice bath.
- Addition of Diketene: Add diketene (1 equivalent) dropwise to the stirred solution via the dropping funnel, ensuring the temperature does not exceed 20°C.

- Reaction: After the addition is complete, allow the mixture to stir for several hours at room temperature to ensure the reaction goes to completion.[3]
- Workup: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

## Determination of Melting Point

The melting point is a key indicator of a compound's purity.[4]

- Sample Preparation: Ensure the synthesized **N-Cyclohexylacetacetamide** is completely dry and in a powdered form.[5]
- Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of about 3 mm.[6]
- Measurement: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[6][7]
- Heating: Heat the sample rapidly at first to get an approximate melting point, then repeat with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the expected melting point.[7]
- Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[4] Pure compounds typically have a sharp melting range of 1-2°C.[6]

## Determination of Boiling Point

For liquid compounds or those that can be distilled, the boiling point is a characteristic physical property.[8]

- Apparatus Setup: Place a small amount of the liquid sample into a small test tube or a Durham tube.[9]
- Capillary Inversion: Place a capillary tube, sealed at one end, into the liquid with the open end down.[9]

- Heating: Attach the test tube to a thermometer and heat it in a Thiele tube or an oil bath.[9]  
[10]
- Observation: As the sample is heated, a stream of bubbles will emerge from the capillary tube.[9]
- Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[9][10]

## Determination of Solubility

Solubility provides insight into the polarity and potential applications of a compound.

- Sample Preparation: Weigh a precise amount of **N-Cyclohexylacetacetamide** (e.g., 25 mg) and place it into a small test tube.[11]
- Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL of water, ethanol, or diethyl ether) in small portions.[11]
- Agitation: Shake the test tube vigorously after each addition to facilitate dissolution.[11]
- Observation: Observe whether the solute completely dissolves. The solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by finding the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature.[12]

## Spectroscopic Analysis

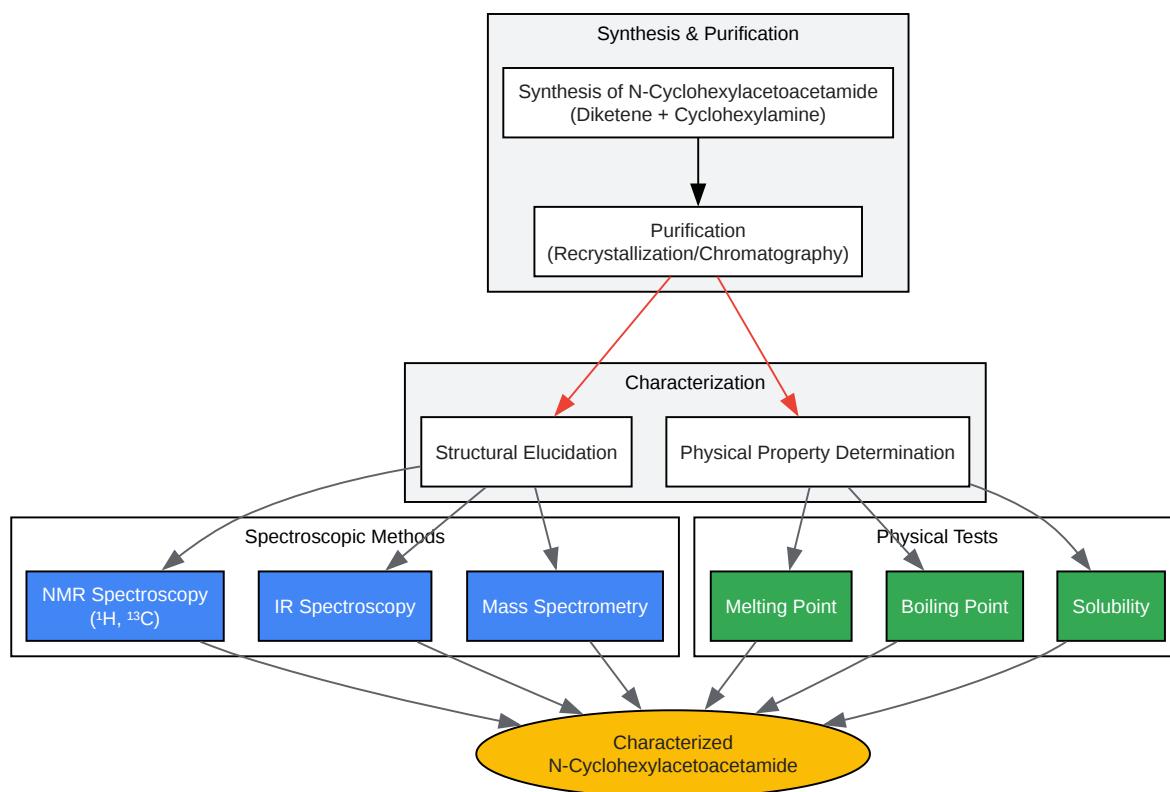
Spectroscopic methods are essential for structural elucidation and confirmation.

- Infrared (IR) Spectroscopy: An IR spectrum will reveal the presence of key functional groups. For **N-Cyclohexylacetacetamide**, characteristic peaks would include C=O stretching for the ketone and amide groups, and N-H stretching for the secondary amide.[13]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Provides information on the number and types of protons and their neighboring environments.

- $^{13}\text{C}$  NMR: Shows the number of different types of carbon atoms in the molecule.[14]
- Mass Spectrometry (MS): This technique provides the molecular weight of the compound from the molecular ion peak and can offer structural clues from the fragmentation pattern.[15]

## Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of **N-Cyclohexylacetacetamide**.



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Caption: Workflow for the synthesis and physicochemical characterization of **N-Cyclohexylacetacetamide**.

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